Cas no 239135-53-6 (2-Fluoro-4-iodobenzotrifluoride)
2-Fluoro-4-iodobenzotrifluoride Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene
- (S)-SITCP
- 2-Fluoro-4-iodobenzotrifluoride
- AC1MC75V
- AG-B-90977
- AK136519
- CTK7C3192
- PC4561
- SureCN79185
-
- MDL: MFCD01320764
- Inchi: 1S/C7H3F4I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H
- InChI Key: AXHWCGXNDYZNFA-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(F)(F)F)=C(C=1)F
Computed Properties
- Exact Mass: 289.92156g/mol
- Monoisotopic Mass: 289.92156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
2-Fluoro-4-iodobenzotrifluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F592043-100mg |
2-Fluoro-4-iodobenzotrifluoride |
239135-53-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F592043-250mg |
2-Fluoro-4-iodobenzotrifluoride |
239135-53-6 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F592043-500mg |
2-Fluoro-4-iodobenzotrifluoride |
239135-53-6 | 500mg |
$110.00 | 2023-05-18 | ||
| TRC | F592043-1g |
2-Fluoro-4-iodobenzotrifluoride |
239135-53-6 | 1g |
$150.00 | 2023-05-18 | ||
| Apollo Scientific | PC4561-1g |
2-Fluoro-4-iodobenzotrifluoride |
239135-53-6 | 98% | 1g |
£37.00 | 2025-07-04 | |
| Apollo Scientific | PC4561-5g |
2-Fluoro-4-iodobenzotrifluoride |
239135-53-6 | 98% | 5g |
£151.00 | 2025-07-04 | |
| eNovation Chemicals LLC | Y1106978-25g |
2-fluoro-4-iodo-1-(trifluoromethyl)benzene |
239135-53-6 | 95% | 25g |
$1000 | 2024-07-23 | |
| eNovation Chemicals LLC | K39395-5g |
4-iodo-2-fluoro-1-trifluoromethylbenzene |
239135-53-6 | 97% | 5g |
$820 | 2024-05-24 | |
| eNovation Chemicals LLC | K39395-10g |
4-iodo-2-fluoro-1-trifluoromethylbenzene |
239135-53-6 | 97% | 10g |
$1242 | 2024-05-24 | |
| Enamine | EN300-317031-0.05g |
2-fluoro-4-iodo-1-(trifluoromethyl)benzene |
239135-53-6 | 95.0% | 0.05g |
$83.0 | 2025-03-19 |
2-Fluoro-4-iodobenzotrifluoride Suppliers
2-Fluoro-4-iodobenzotrifluoride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-Fluoro-4-iodobenzotrifluoride
2-Fluoro-4-Iodobenzotrifluoride: A Comprehensive Overview
2-Fluoro-4-iodobenzotrifluoride (CAS No. 239135-53-6) is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a trifluoromethyl group with fluorine and iodine substituents on a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable building block in various research and industrial applications.
The synthesis of 2-fluoro-4-iodobenzotrifluoride involves advanced methodologies in organic chemistry, often leveraging directing effects and regioselective reactions to achieve the desired substitution pattern. Recent studies have highlighted the importance of precise control over reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Researchers have also explored alternative synthetic pathways, including microwave-assisted synthesis and catalytic processes, to enhance efficiency and reduce environmental impact.
One of the most notable applications of 2-fluoro-4-iodobenzotrifluoride is in the construction of biologically active molecules. Its trifluoromethyl group is known to confer stability and lipophilicity, which are desirable properties in drug design. For instance, this compound has been used as a precursor in the synthesis of potential anticancer agents, where its iodine substituent facilitates key coupling reactions with other bioactive moieties. Recent findings from clinical trials suggest that derivatives incorporating this compound may exhibit promising antiproliferative activity against various cancer cell lines.
In addition to its role in pharmaceutical research, 2-fluoro-4-iodobenzotrifluoride has found applications in materials science. Its electronic properties make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and field-effect transistors (FETs). Studies have demonstrated that the trifluoromethyl group enhances the electron-withdrawing effects on the aromatic ring, which can be exploited to tune the electronic characteristics of conjugated systems. This has led to investigations into its potential use as a component in next-generation optoelectronic devices.
The chemical stability of 2-fluoro-4-iodobenzotrifluoride is another area of active research. While it is generally stable under ambient conditions, its reactivity can be influenced by factors such as pH and exposure to light. Recent work has focused on understanding the degradation pathways of this compound under various stress conditions, with implications for its storage and handling in industrial settings. Researchers have also explored strategies to improve its stability through structural modifications or encapsulation techniques.
From an environmental perspective, the ecological impact of 2-fluoro-4-iodobenzotrifluoride remains an area of concern. Although it is not classified as a hazardous substance under current regulations, its persistence in aquatic environments and potential bioaccumulation need further investigation. Ongoing studies aim to assess its toxicity profile and develop methods for safe disposal or recycling.
In conclusion, 2-fluoro-4-iodobenzotrifluoride (CAS No. 239135-53-6) stands as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique chemical properties continue to drive innovative research, while ongoing efforts focus on optimizing its synthesis, understanding its stability, and evaluating its environmental impact. As advancements in synthetic chemistry and materials science unfold, this compound is poised to play an increasingly important role in shaping future technologies and therapeutic interventions.
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